Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-
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Overview
Description
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(1,3-dioxo-2,8-diazaspiro[5.5]undecan-2-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(15)13-14-9(16)3-5-11(10(14)17)4-2-6-12-7-11/h12H,2-7H2,1H3,(H,13,15) |
InChI Key |
ADNPVCUJXJZUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)CCC2(C1=O)CCCNC2 |
Origin of Product |
United States |
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